Chrysoeriol
Overview
Description
Chrysoeriol is a flavone, chemically the 3’-methoxy derivative of luteolin . It has antioxidant, anti-inflammatory, antitumor, antimicrobial, antiviral, and free radical scavenging activities . It is synthetized in several plant species and comes from several natural sources, especially medicinal plants .
Synthesis Analysis
Chrysoeriol can be biosynthesized from luteolin in Escherichia coli using a rice-derived 3’-O-methyltransferase named ROMT-9 . The enzyme was engineered for better bio-production, and the variants promoted chrysoeriol formation to more than 85 mg/L from 200 mg/L of luteolin in 24 hours .Molecular Structure Analysis
Chrysoeriol is a 3’-O-methoxy flavone, which means that it is a chemically derived product of luteolin . More details about its molecular structure can be found in various scientific diagrams .Chemical Reactions Analysis
Chrysoeriol has been shown to have good properties of stability . It has been used in the biosynthesis of chrysoeriol from luteolin in E. coli using ROMT-9 .Physical And Chemical Properties Analysis
Chrysoeriol is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Diabetes Treatment
- Scientific Field : Pharmacology
- Application Summary : Chrysoeriol has been found to have significant effects in the treatment of diabetes . In diabetic rats, oral treatment with Chrysoeriol resulted in a considerable reduction in blood glucose levels and an increase in insulin levels .
- Results or Outcomes : The treatment resulted in a significant reduction in blood glucose levels and an increase in insulin levels compared to diabetic control rats .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : Chrysoeriol has been found to have promising anti-microbial activities against various Gram-negative and Gram-positive bacteria .
- Results or Outcomes : The results indicate that Chrysoeriol has significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cancer Treatment
- Scientific Field : Oncology
- Application Summary : Chrysoeriol has been found to have anticancer effects against cervical cancer and lung cancer .
- Results or Outcomes : The results indicate that Chrysoeriol has significant anticancer effects against cervical cancer and lung cancer .
Antioxidant Activity
- Scientific Field : Biochemistry
- Application Summary : Chrysoeriol has been found to have high antioxidant activity . It can inhibit lipid peroxidation and peroxyl radical reactions . The glycoside of Chrysoeriol is more effective than the aglycone at scavenging DPPH radicals and inhibiting xanthine/xanthine oxidase .
- Results or Outcomes : The results indicate that Chrysoeriol has significant antioxidant activity .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Chrysoeriol has shown anti-inflammatory effects in several in vitro studies .
- Results or Outcomes : The results indicate that Chrysoeriol has significant anti-inflammatory effects .
Protection Against Oxidative Stress
- Scientific Field : Cellular Biology
- Application Summary : Pre-treating ARPE-19 cells with Chrysoeriol substantially decreased the ROS levels compared with the levels in the cells treated with H2O2 alone .
- Results or Outcomes : The results indicate that Chrysoeriol has significant protective effects against oxidative stress .
Anti-Arthritis Activity
- Scientific Field : Pharmacology
- Application Summary : Chrysoeriol has been found to have anti-arthritis effects . It has been studied for its potential in treating inflammatory diseases like arthritis .
- Results or Outcomes : The results indicate that Chrysoeriol has significant anti-arthritis effects .
Antithrombotic Activity
- Scientific Field : Hematology
- Application Summary : Chrysoeriol has been found to have antithrombotic effects . It has been studied for its potential in preventing blood clots .
- Results or Outcomes : The results indicate that Chrysoeriol has significant antithrombotic effects .
Antihyperlipidemic Activity
- Scientific Field : Endocrinology
- Application Summary : Chrysoeriol has been found to have antihyperlipidemic effects . It has been studied for its potential in treating high levels of fats (lipids) in the blood, a condition known as hyperlipidemia .
- Results or Outcomes : The results indicate that Chrysoeriol has significant antihyperlipidemic effects .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197687 | |
Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chrysoeriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Chryseriol | |
CAS RN |
491-71-4 | |
Record name | Chrysoeriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysoeriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4',5,7-trihydroxy-3'-methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHRYSERIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q813145M20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chrysoeriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 - 331 °C | |
Record name | Chrysoeriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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